

Understanding the Pharmacokinetics of PF-03814735: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	PF-03814735	
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Abstract

PF-03814735 is an orally bioavailable, potent, and reversible small-molecule inhibitor of Aurora kinases A and B, which are key regulators of mitosis.[1][2] Overexpression of these kinases has been implicated in various cancers, making them attractive targets for oncology drug development.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic profile of **PF-03814735**, drawing from preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals involved in the study of this and other similar kinase inhibitors. The document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain these data, and visualizes relevant pathways and workflows.

Introduction

PF-03814735 is a novel therapeutic agent that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[1][2] Its mechanism of action involves the inhibition of Aurora kinases, leading to defects in mitotic spindle formation, failed cytokinesis, and subsequent apoptosis in cancer cells. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of **PF-03814735**, providing a foundational understanding for further research and development.



Preclinical Pharmacokinetics

Preclinical evaluation of **PF-03814735** in mouse models has been instrumental in characterizing its in vivo behavior and establishing a basis for its clinical development.

In Vivo Pharmacokinetic/Pharmacodynamic Studies in Mice

Data Summary:

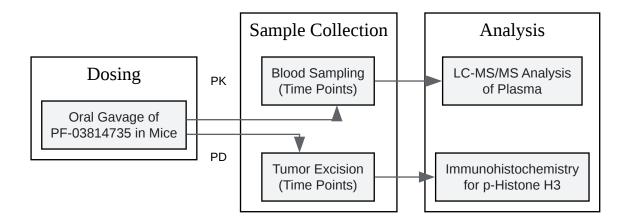
While specific Cmax, Tmax, and AUC values from preclinical studies are not publicly available, studies in mice bearing human tumor xenografts have demonstrated that once-daily oral administration of **PF-03814735** leads to dose-dependent inhibition of tumor growth.[2] A key pharmacodynamic marker, the phosphorylation of histone H3, was shown to be reduced in tumors at tolerable doses, indicating target engagement in vivo.[2]

Experimental Protocol:

- Animal Model: Mice bearing human xenograft tumors.
- Dosing: Single oral gavage of PF-03814735.
- Sample Collection: Blood and tumor tissue collected at various time points post-dose.
- Pharmacokinetic Analysis: Plasma concentrations of PF-03814735 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacodynamic Analysis: Tumor levels of phosphohistone H3 were assessed to confirm target engagement.

Experimental Workflow for Preclinical Pharmacokinetic/Pharmacodynamic Studies





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Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic assessment of **PF-03814735**.

Clinical Pharmacokinetics

A Phase I, open-label, multicenter, dose-escalation study (NCT00424632) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of **PF-03814735** in patients with advanced solid tumors.[1][3]

Study Design and Dosing

Patients received once-daily oral doses of **PF-03814735** on two different schedules:

- Schedule A: Days 1-5 of a 21-day cycle.
- Schedule B: Days 1-10 of a 21-day cycle.

Dose escalation proceeded until the maximum tolerated dose (MTD) was determined for each schedule.

Pharmacokinetic Profile

Data Summary:



Parameter	Observation	Citation
Absorption	Rapidly absorbed	[1]
Linearity	Linear pharmacokinetics up to 100mg once-daily	[1]
Terminal Half-life (t½)	14.4 to 23.6 hours	[1]
Maximum Tolerated Dose (MTD)	Schedule A: 80mg QD; Schedule B: 50mg QD	[1]

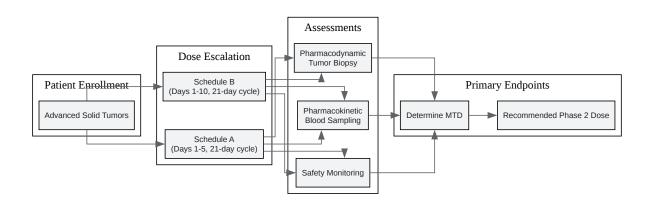
Specific Cmax, Tmax, and AUC values from the Phase I clinical trial are not publicly available in the reviewed literature.

Experimental Protocol:

- Study Population: Patients with advanced solid tumors for whom no standard therapy was available.
- Drug Administration: Oral, once-daily **PF-03814735**.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration.
- Bioanalysis: Plasma concentrations of PF-03814735 were quantified using a validated LC-MS/MS method.
- Pharmacodynamic Assessment: Tumor biopsies were taken to assess the inhibition of Aurora B activity via histone H3 phosphorylation.

Phase I Clinical Trial Workflow





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Caption: Workflow of the Phase I clinical trial for PF-03814735.

Metabolism and Excretion

Detailed information on the in vitro metabolism, including the specific cytochrome P450 enzymes involved, and the excretion pathways of **PF-03814735** and its metabolites is not extensively available in the public domain. Further studies, such as those involving radiolabeled compounds, would be necessary to fully elucidate these aspects of its pharmacokinetic profile.[4][5]

Key Experimental Methodologies Quantification of PF-03814735 in Plasma by LC-MS/MS

- Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
- Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) for separation.
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.



• Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.

Immunohistochemical Analysis of Phosphohistone H3

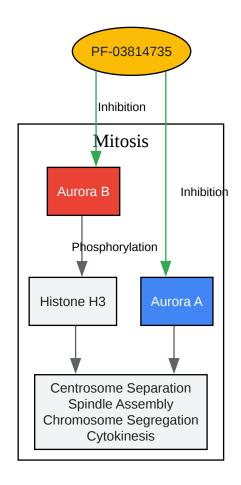
- Tissue Preparation: Formalin-fixed, paraffin-embedded tumor biopsy sections.
- Antigen Retrieval: Heat-induced epitope retrieval to unmask the target antigen.
- Primary Antibody: Incubation with a validated primary antibody specific for phosphorylated histone H3 (Ser10).
- Detection System: Use of a labeled secondary antibody and a chromogenic substrate to visualize the target.
- Analysis: Quantification of positive staining within tumor cells to determine the level of target inhibition.

Signaling Pathway

PF-03814735 exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway, which is crucial for the regulation of mitosis.

Aurora Kinase Signaling Pathway and Inhibition by PF-03814735





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Caption: Inhibition of the Aurora kinase signaling pathway by **PF-03814735**.

Conclusion

PF-03814735 is an orally bioavailable Aurora kinase inhibitor with a pharmacokinetic profile characterized by rapid absorption and linear kinetics. Phase I clinical trials have established the maximum tolerated doses for different dosing schedules. Preclinical studies have demonstrated its in vivo activity and target engagement. While key pharmacokinetic parameters have been qualitatively described, a more detailed quantitative understanding of its ADME properties would be beneficial for its continued development and for informing the design of future studies with similar compounds. The experimental protocols and workflows detailed in this guide provide a framework for the pharmacokinetic and pharmacodynamic evaluation of novel kinase inhibitors.



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